molecular formula C21H20N2O3 B14877850 2-cinnamyl-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

2-cinnamyl-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B14877850
M. Wt: 348.4 g/mol
InChI Key: CNXIRANWNLBERP-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cinnamyl-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is an organic compound that belongs to the pyridazinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyridazinone core with cinnamyl and dimethoxyphenyl substituents, which may contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cinnamyl-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

    Introduction of the Cinnamyl Group: This step may involve the use of cinnamyl halides or cinnamyl alcohols in the presence of suitable catalysts or reagents.

    Attachment of the Dimethoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions using 3,4-dimethoxybenzene derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cinnamyl-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a lead compound for drug development.

    Medicine: Exploring its therapeutic potential in treating diseases.

    Industry: Utilizing its unique chemical properties in material science and catalysis.

Mechanism of Action

The mechanism of action of 2-cinnamyl-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The cinnamyl and dimethoxyphenyl groups might enhance its binding affinity and specificity. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-cinnamyl-6-phenylpyridazin-3(2H)-one
  • 2-cinnamyl-6-(3,4-dimethoxyphenyl)pyridine
  • 2-cinnamyl-6-(3,4-dimethoxyphenyl)pyrazine

Uniqueness

2-cinnamyl-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is unique due to the presence of both cinnamyl and dimethoxyphenyl groups, which may impart distinct chemical and biological properties compared to its analogs. These structural features could influence its reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-2-[(E)-3-phenylprop-2-enyl]pyridazin-3-one

InChI

InChI=1S/C21H20N2O3/c1-25-19-12-10-17(15-20(19)26-2)18-11-13-21(24)23(22-18)14-6-9-16-7-4-3-5-8-16/h3-13,15H,14H2,1-2H3/b9-6+

InChI Key

CNXIRANWNLBERP-RMKNXTFCSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)C/C=C/C3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC=CC3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.